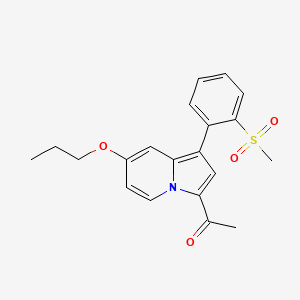

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone is a heterocyclic compound composed of an indolizine ring with a methylsulfonylphenyl group attached to the nitrogen atom. This compound has a variety of applications in scientific research, including in vitro and in vivo studies, due to its unique structure and properties. It has been used in numerous studies to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. In

Scientific Research Applications

HIV-1 Replication Inhibition : N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , have been identified as inhibitors of HIV-1 replication. Specifically, derivatives like N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole showed promising activity against HIV-1 replication (Che, Liu, Tian, Hu, Chen, & Chen, 2015).

Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, another group of compounds similar to the one in focus, exhibited significant antioxidant, antifungal, and antibacterial activities. For example, one compound demonstrated notable free radical scavenging activity, while another showed considerable antifungal activity against Aspergillus niger (Kumar & Vijayakumar, 2017).

Synthesis of Pyridine-Thiones : Research on the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, which are structurally related to the compound , has been conducted. These compounds have potential applications in various fields of organic chemistry and pharmaceuticals (Abu-Shanab, 2006).

Heteroatomic Compounds Synthesis : Synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has been explored. These compounds, including derivatives of 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, exhibit antioxidant effects and potential for drug development (Farzaliyev et al., 2020).

Anti-Inflammatory Agents : Diarylpyrazoles containing a phenylsulphone or carbonitrile moiety, structurally related to the compound , have been synthesized and evaluated for their anti-inflammatory activity. Some derivatives demonstrated significant anti-inflammatory effects with lower gastrointestinal profiles compared to standard drugs (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).

Mechanism of Action

Target of Action

Similar compounds with a methylsulfonylphenyl group have been reported to inhibit cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .

Mode of Action

They likely interact with the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX-2 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Result of Action

The inhibition of COX-2 by this compound would likely result in reduced production of prostaglandins . This could lead to a decrease in inflammation and pain, given the role of prostaglandins in these processes .

properties

IUPAC Name |

1-[1-(2-methylsulfonylphenyl)-7-propoxyindolizin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-4-11-25-15-9-10-21-18(14(2)22)13-17(19(21)12-15)16-7-5-6-8-20(16)26(3,23)24/h5-10,12-13H,4,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWCPNJRJCNVRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Difluoromethoxy-3-pyridin-2-ylethynyl-phenyl)-(5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-methanone](/img/structure/B607731.png)

![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)

![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)

![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)

![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)